Fkbp12 protac RC32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

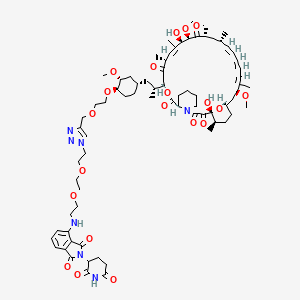

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEITWRRFFMN-SJQMKIJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H107N7O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RC-32, an FKBP12-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. RC-32 is a potent and specific PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). This guide provides a comprehensive overview of the mechanism of action of RC-32, detailing its molecular interactions, the subsequent cellular processes leading to FKBP12 degradation, and the downstream biological consequences. This document also includes a compilation of key quantitative data and detailed experimental protocols to facilitate further research and development in this area.

Introduction to RC-32

RC-32 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the target protein, FKBP12; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties. Specifically, RC-32 is composed of Rapamycin, a well-characterized high-affinity ligand for FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a polyethylene glycol linker.[1] By bringing FKBP12 and CRBN into close proximity, RC-32 facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the proteasome.

Core Mechanism of Action

The primary mechanism of action of RC-32 is to induce the selective degradation of FKBP12 through the ubiquitin-proteasome system. This process can be broken down into several key steps:

-

Ternary Complex Formation: RC-32 simultaneously binds to FKBP12 and the CRBN E3 ligase, forming a ternary complex (FKBP12-RC-32-CRBN). This induced proximity is the critical initiating event for the subsequent degradation process.[1]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is activated, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of FKBP12. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and targeted by the 26S proteasome. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides, while the ubiquitin molecules are recycled. RC-32 is then released and can catalytically induce the degradation of another FKBP12 molecule.

Quantitative Data

The efficacy and potency of RC-32 have been characterized by several key quantitative parameters.

| Parameter | Value | Cell Line | Conditions | Reference |

| DC50 | ~0.3 nM | Jurkat | 12-hour treatment | [1] |

| DC50 | 0.9 nM | Hep3B | - | |

| DC50 | 0.4 nM | HuH7 | - | |

| In Vivo Degradation | Significant | Mice | 30 mg/kg, i.p., twice daily for 1 day | [1] |

| In Vivo Degradation | Significant | Mice | 60 mg/kg, oral, twice daily for 1 day | [2] |

| In Vivo Degradation | Efficient | Bama Pigs | 8 mg/kg, i.p., twice daily for 2 days | |

| In Vivo Degradation | Efficient | Rhesus Monkeys | 8 mg/kg, i.p., twice daily for 3 days |

Downstream Biological Consequences

Degradation of FKBP12 by RC-32 has been shown to have significant downstream effects, most notably on the Bone Morphogenetic Protein (BMP) signaling pathway and subsequent hepcidin expression. FKBP12 is a known negative regulator of BMP type I receptors. By degrading FKBP12, RC-32 leads to the activation of BMP signaling, resulting in increased phosphorylation of SMAD1/5/8 and upregulation of hepcidin, a key regulator of iron homeostasis. Importantly, unlike Rapamycin, RC-32 does not exhibit immunosuppressive activity, as it does not inhibit mTOR signaling.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Jurkat cells (human T lymphocyte)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a density of 1 x 106 cells/mL. Treat with the desired concentration of RC-32 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 12 hours).

Western Blotting for FKBP12 Degradation

-

Cell Lysis: After treatment, harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against FKBP12 (e.g., Cell Signaling Technology #55104, 1:1000 dilution) overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation for Ternary Complex Formation

-

Cell Treatment and Lysis: Treat cells with RC-32 or vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against either FKBP12 or a tag on an overexpressed CRBN overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution: Wash the beads several times with lysis buffer. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by western blotting using antibodies against FKBP12 and CRBN.

In Vivo Studies in Mice

-

Animal Model: C57BL/6 mice.

-

RC-32 Formulation: Dissolve RC-32 in a vehicle suitable for the route of administration (e.g., for intraperitoneal injection, a solution of DMSO, PEG300, Tween 80, and saline).

-

Dosing: Administer RC-32 via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (e.g., 60 mg/kg).

-

Tissue Harvesting: At the desired time points post-dosing, euthanize the mice and harvest tissues of interest.

-

Analysis: Prepare tissue lysates and analyze FKBP12 levels by western blotting as described above.

Quantitative Real-Time PCR (qRT-PCR) for Hepcidin Expression

-

RNA Extraction: Isolate total RNA from liver tissue or cultured hepatocytes using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for hepcidin and a housekeeping gene (e.g., GAPDH or HPRT1) for normalization.

-

Analysis: Calculate the relative expression of hepcidin mRNA using the ΔΔCt method.

BMP Signaling Luciferase Reporter Assay

-

Cell Line: Use a cell line stably or transiently transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (e.g., BRE-Luc).

-

Treatment: Seed the cells in a multi-well plate and treat with RC-32 or other compounds of interest.

-

Luciferase Assay: After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

-

Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.

Conclusion

RC-32 is a powerful chemical probe for studying the biological functions of FKBP12 and a promising therapeutic lead. Its mechanism of action, centered on the induced degradation of FKBP12 via the ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug development, facilitating further exploration of RC-32 and the broader potential of PROTAC technology.

References

RC32 PROTAC: A Technical Guide to Composition and Function

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Proteolysis Targeting Chimera (PROTAC), RC32. It details its chemical composition, mechanism of action, and key experimental data supporting its function as a potent protein degrader. Methodologies for critical experiments are also outlined to facilitate the replication and further investigation of its biological activities.

Core Composition of RC32

RC32 is a heterobifunctional molecule designed to induce the targeted degradation of the FK506-Binding Protein 12 (FKBP12). Like all PROTACs, its structure consists of three fundamental components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

-

Target Protein Ligand: The component of RC32 that binds to the target protein, FKBP12, is Rapamycin .[2][3] Rapamycin is a well-characterized macrolide with high affinity for FKBP12.

-

E3 Ligase Ligand: RC32 recruits the Cereblon (CRBN) E3 ubiquitin ligase. This is achieved through the inclusion of Pomalidomide , a derivative of thalidomide known to bind to CRBN.[2][3]

-

Linker: A flexible linker connects the Rapamycin and Pomalidomide moieties, enabling the formation of a stable ternary complex between FKBP12 and CRBN.

The complete chemical structure of RC32 results in the following properties:

| Property | Value |

| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ |

| Molecular Weight | 1426.69 g/mol |

| CAS Number | 2375555-66-9 |

Mechanism of Action: Targeted Protein Degradation

RC32 operates by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively degrade FKBP12. The process is catalytic and can be summarized in the following steps:

-

Ternary Complex Formation: RC32 simultaneously binds to FKBP12 (via its Rapamycin moiety) and the CRBN E3 ligase (via its Pomalidomide moiety), forming a key ternary complex (FKBP12-RC32-CRBN).

-

Ubiquitination: The formation of this complex brings FKBP12 into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of FKBP12.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged FKBP12 protein.

-

Catalytic Cycle: After degradation of the target protein, RC32 is released and can engage another FKBP12 protein and E3 ligase, continuing the degradation cycle.

Quantitative Data Summary

The efficacy of RC32 has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from the foundational study by Cui et al., 2019.

Table 1: In Vitro Degradation Efficacy

| Cell Line | Treatment Conditions | DC₅₀ (50% Degradation Concentration) | Reference |

| Jurkat | 12 hours | ~0.3 nM |

Table 2: In Vivo Degradation Efficacy

| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |

| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Global degradation of FKBP12 in most organs (excluding the brain). | |

| Mice | 60 mg/kg, twice a day | Oral | 1 day | Significant degradation of FKBP12. | |

| Bama Pigs (20 kg) | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Efficient degradation of FKBP12 in most organs examined. | |

| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of RC32.

Protocol for In Vitro FKBP12 Degradation Assay (Western Blot)

This protocol is fundamental for assessing the dose-dependent degradation of a target protein.

Methodology:

-

Cell Culture and Treatment: Jurkat cells are cultured under standard conditions. Cells are then treated with a range of RC32 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12 hours). A vehicle-only (e.g., DMSO) control is included.

-

Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for FKBP12. A primary antibody for a loading control protein (e.g., β-Actin or GAPDH) is also used to normalize the results. Following incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The FKBP12 signal is normalized to the loading control signal. The percentage of degradation is calculated relative to the vehicle-treated control, and the DC₅₀ value is determined by plotting the degradation percentage against the logarithm of the RC32 concentration.

Protocol for In Vivo Administration

This protocol outlines the preparation and administration of RC32 for in vivo studies in mice.

Formulation Preparation (Suspension for i.p. or oral administration): A common formulation strategy involves creating a suspended solution. For a 1 mg/mL final concentration, the following steps can be taken:

-

Prepare a 10 mg/mL stock solution of RC32 in DMSO.

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. The solution should be prepared fresh on the day of use.

Administration:

-

Dosage Calculation: The required volume of the formulation is calculated based on the animal's body weight and the target dosage (e.g., 30 mg/kg).

-

Route of Administration: The prepared suspension can be administered via intraperitoneal (i.p.) injection or oral gavage.

-

Dosing Schedule: The dosing schedule should follow the experimental design, for example, twice daily for a specified number of days.

-

Tissue Collection and Analysis: Following the treatment period, animals are euthanized, and organs of interest are harvested for analysis of FKBP12 protein levels, typically by Western blot as described above.

Synthesis Outline

While the detailed, step-by-step synthesis of RC32 is proprietary, the general strategy involves a modular approach common in PROTAC development.

-

Functionalization of Ligands: Rapamycin and Pomalidomide are chemically modified to introduce a reactive functional group suitable for linker attachment.

-

Linker Synthesis: A bifunctional linker is synthesized with complementary reactive groups at its ends.

-

Conjugation: The functionalized Rapamycin and Pomalidomide are sequentially conjugated to the linker through chemical reactions such as amide bond formation or click chemistry.

-

Purification: The final RC32 product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.

References

RC32 PROTAC: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system to induce the degradation of a specific protein of interest. This technical guide provides an in-depth overview of the discovery and development of RC32, a potent and selective PROTAC designed to degrade the FK506-binding protein 12 (FKBP12).

RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] Specifically, RC32 utilizes a rapamycin derivative to engage FKBP12 and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[1][2][3] This guide will detail the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the evaluation of RC32.

Mechanism of Action

The primary function of RC32 is to induce the ubiquitination and subsequent proteasomal degradation of FKBP12. This process is initiated by the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The RC32 molecule is then released and can catalytically induce the degradation of additional FKBP12 proteins.

Quantitative Data Presentation

The efficacy of RC32 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

In Vitro Degradation of FKBP12

| Cell Line | Species | DC50 (nM) | Treatment Time (hours) | Reference |

| Jurkat | Human | ~0.3 | 12 | |

| Hep3B | Human | 0.9 | 15 | |

| HuH7 | Human | 0.4 | 15 | |

| HEK293T | Human | >80% degradation at 100 nM | 12 | |

| HeLa | Human | >80% degradation at 100 nM | 12 | |

| A549 | Human | >80% degradation at 100 nM | 12 | |

| C2C12 | Mouse | >80% degradation at 100 nM | 12 | |

| 3T3-L1 | Mouse | >80% degradation at 100 nM | 12 | |

| H9C2 | Rat | >80% degradation at 100 nM | 12 | |

| DF-1 | Chicken | >80% degradation at 100 nM | 12 | |

| Primary Cardiac Myocytes | Mouse | >80% degradation at 1 µM | 12 |

In Vivo Degradation of FKBP12

| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Efficient degradation in most organs except the brain. | |

| Mice | Oral | 60 mg/kg, twice a day | 1 day | Significant degradation of FKBP12. | |

| Mice | Intracerebroventricular (i.c.v.) | 0.2 mg in 2 µL | Single injection | Degradation of FKBP12 in the brain. | |

| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day | 1 day | High degradation efficiency. | |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Efficient degradation in most organs. | |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the discovery and development of RC32.

Synthesis of RC32

While a detailed step-by-step synthesis protocol for RC32 is not publicly available, the general strategy involves the conjugation of a rapamycin derivative with a pomalidomide derivative via a suitable linker. This is typically achieved through a multi-step synthesis process. A common approach involves modifying pomalidomide to introduce a reactive handle, which is then coupled to a linker. Separately, rapamycin is modified to introduce a complementary reactive group. Finally, the two modified molecules are conjugated to form the final PROTAC. The synthesis often involves protecting group chemistry and purification by chromatography.

In Vitro Cell Culture and Treatment

Cell Lines and Culture Conditions:

-

Jurkat Cells: Grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hep3B and HuH7 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

RC32 Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere (for adherent cells) or reach the desired density (for suspension cells).

-

RC32 is dissolved in DMSO to prepare a stock solution and then diluted to the final desired concentrations in the cell culture medium.

-

The cells are treated with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for the specified duration (e.g., 4, 6, 12, or 24 hours).

-

For control experiments, cells are treated with vehicle (DMSO) alone, or with rapamycin or pomalidomide to demonstrate competitive inhibition of degradation. Proteasome inhibitors like bortezomib or carfilzomib can be used to confirm that the degradation is proteasome-dependent.

Western Blotting for FKBP12 Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FKBP12 (e.g., Santa Cruz Biotechnology, sc-133067) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

In Vivo Animal Studies

Animal Models and Housing:

-

Male and female mice, Sprague-Dawley rats, Bama pigs, and rhesus monkeys are used for in vivo studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

RC32 Formulation and Administration:

-

For intraperitoneal and oral administration, RC32 is formulated in a vehicle typically consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution may require sonication to achieve a uniform suspension.

-

Intraperitoneal (i.p.) Injection: RC32 is administered via i.p. injection at the specified dosages (e.g., 30 mg/kg for mice).

-

Oral Gavage: For oral administration, RC32 is delivered directly into the stomach using a gavage needle.

-

Intracerebroventricular (i.c.v.) Injection: For brain-specific delivery, RC32 is injected directly into the cerebral ventricles.

Tissue Harvesting and Analysis:

-

At the end of the treatment period, animals are euthanized, and various organs (e.g., heart, liver, kidney, spleen, lung, stomach, brain) are harvested.

-

The tissues are immediately snap-frozen in liquid nitrogen or processed for protein extraction.

-

Tissue lysates are prepared by homogenizing the tissue in lysis buffer, and the protein concentration is determined.

-

Western blotting is performed as described above to assess the levels of FKBP12 in the different tissues.

Conclusion

RC32 is a highly potent and selective PROTAC that effectively induces the degradation of FKBP12 both in vitro and in vivo. Its development showcases the power of the PROTAC technology to target proteins for degradation and provides a valuable chemical tool for studying the biological functions of FKBP12. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery. Further optimization of PROTACs like RC32 holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

Degradation of FKBP12 via RC32 PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of proteins implicated in various diseases. This technical guide provides an in-depth overview of RC32, a potent and specific PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase involved in diverse cellular processes, including protein folding, immunosuppression, and signal transduction. Its role in pathways such as the transforming growth factor-beta (TGF-β) and mammalian target of rapamycin (mTOR) signaling cascades has made it an attractive target for therapeutic intervention. This document details the mechanism of action of RC32, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes key cellular pathways and experimental workflows.

Introduction to RC32 PROTAC

RC32 is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to selectively eliminate FKBP12. It is composed of two key moieties connected by a linker:

-

A ligand for FKBP12: Rapamycin, which binds with high affinity to the active site of FKBP12.

-

A ligand for an E3 ubiquitin ligase: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

By simultaneously binding to both FKBP12 and Cereblon, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the 26S proteasome.[1][2] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained target knockdown.

Quantitative Data on RC32-Mediated FKBP12 Degradation

The efficacy of RC32 has been demonstrated in various cellular and in vivo models. The following tables summarize key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Degradation Efficiency of RC32

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |

| Jurkat | ~0.3 | >90 | 12 | [1][2] |

| Hep3B | 0.9 | >90 | 4-6 | |

| HuH7 | 0.4 | >90 | 4-6 |

Table 2: In Vivo Degradation of FKBP12 by RC32

| Animal Model | Administration Route | Dose | Organs with Significant Degradation | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day, 1 day) | Heart, liver, kidney, spleen, lung, stomach | |

| Mice | Oral | 60 mg/kg (twice a day, 1 day) | Most organs (except brain) | |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day, 2 days) | Most examined organs | |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day, 3 days) | Heart, liver, kidney, spleen, lung, stomach |

Table 3: Selectivity Profile of RC32

| Protein Family | Selectivity for FKBP12 | Notes | Reference |

| FKBP family proteins | High | RC32 shows some degradation of FKBP4 and FKBP5 at higher concentrations. |

Mechanism of Action and Signaling Pathways

RC32 induces the degradation of FKBP12, thereby impacting cellular pathways in which FKBP12 plays a regulatory role.

RC32 Mechanism of Action

The core mechanism of RC32 involves the formation of a ternary complex between FKBP12, RC32, and the Cereblon E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of FKBP12.

Caption: Mechanism of RC32-mediated FKBP12 degradation.

FKBP12 in the TGF-β Signaling Pathway

FKBP12 is a known negative regulator of the TGF-β type I receptor (TGFβR1). It binds to the GS domain of TGFβR1, preventing its leaky activation in the absence of a ligand. Degradation of FKBP12 by RC32 can therefore lead to the potentiation of TGF-β signaling.

Caption: Role of FKBP12 in the TGF-β signaling pathway.

FKBP12 in the mTOR Signaling Pathway

The complex of FKBP12 and rapamycin is a well-known inhibitor of the mTORC1 complex. By degrading FKBP12, RC32 can modulate mTOR signaling, although the effects are distinct from simple inhibition by rapamycin. Unlike the FKBP12-rapamycin complex which inhibits mTORC1, RC32-mediated degradation of FKBP12 does not inhibit mTOR activity.

Caption: FKBP12 and its modulation of the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of RC32.

Western Blot for FKBP12 Degradation

This protocol outlines the steps to quantify RC32-induced degradation of FKBP12 in cultured cells.

Caption: Experimental workflow for Western Blot analysis.

Materials:

-

Cell culture reagents

-

RC32 PROTAC and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of RC32 or vehicle control for the desired time (e.g., 12 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-FKBP12 at 1:1000 dilution and anti-GAPDH at 1:5000 dilution) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly measures the ability of RC32 to mediate the ubiquitination of FKBP12 in a reconstituted system.

Caption: Workflow for an in vitro ubiquitination assay.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and Cereblon/DDB1/Cul4A/Rbx1 E3 ligase complex

-

Recombinant human FKBP12

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

RC32 PROTAC

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and FKBP12.

-

Add PROTAC and E3 Ligase: Add RC32 (or DMSO as a control) and the Cereblon E3 ligase complex to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-FKBP12 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated FKBP12 indicates a positive result.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC can be used to directly measure the thermodynamic parameters of RC32 binding to FKBP12 and Cereblon, and the formation of the ternary complex.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Materials:

-

Isothermal Titration Calorimeter

-

Purified recombinant FKBP12 and Cereblon E3 ligase complex

-

RC32 PROTAC

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare solutions of FKBP12, Cereblon, and RC32 in the same dialysis buffer to minimize heat of dilution effects.

-

Binary Binding Experiments:

-

Titrate RC32 into a solution of FKBP12 to determine the binary binding affinity.

-

Titrate RC32 into a solution of the Cereblon complex to determine its binary binding affinity.

-

-

Ternary Complex Formation:

-

Titrate RC32 into a solution containing both FKBP12 and the Cereblon complex.

-

-

Data Analysis: Analyze the resulting thermograms to determine the binding affinities (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.

Conclusion

RC32 is a highly potent and selective PROTAC that efficiently induces the degradation of FKBP12 both in vitro and in vivo. Its well-characterized mechanism of action and demonstrated efficacy make it a valuable tool for studying the biological functions of FKBP12 and a promising candidate for therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers working with RC32 and other FKBP12-targeting PROTACs. Further investigation into the long-term effects of FKBP12 degradation and the optimization of RC32's pharmacokinetic properties will be crucial for its translation into clinical applications.

References

The Emergence of Molecular Glues: A Technical Guide to Cereblon E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field is the Cereblon (CRBN) E3 ubiquitin ligase complex, which can be co-opted by small molecules known as molecular glues to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the recruitment of the Cereblon E3 ligase by molecular glues, exemplified by well-characterized compounds. While specific data on "RC32" is not publicly available, this document serves as a comprehensive manual for researchers investigating novel CRBN-recruiting molecules, outlining the core mechanisms, quantitative analysis of interactions, and detailed experimental protocols.

Introduction to Cereblon and Molecular Glues

The Cullin-RING E3 ubiquitin ligase 4, with Cereblon as the substrate receptor (CRL4^CRBN^), is a key component of the ubiquitin-proteasome system (UPS).[1] Molecular glues are small molecules that induce a novel protein-protein interaction between the E3 ligase and a "neosubstrate," a protein that would not typically be recognized by the ligase.[2] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the proteasome.[1][2]

The mechanism of action for these molecular glues involves binding to a specific pocket on Cereblon, which in turn alters the surface of the protein, creating a new binding interface for the neosubstrate.[3] This ternary complex formation (E3 ligase-molecular glue-target protein) is the crucial first step in the degradation cascade. Prominent examples of molecular glues that recruit Cereblon include immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as newer generation Cereblon E3 Ligase Modulating Drugs (CELMoDs).

Quantitative Analysis of Molecular Glue-Mediated Interactions

The efficacy of a molecular glue is determined by several factors, including its binding affinity to Cereblon, the stability of the ternary complex, and the subsequent efficiency of target degradation. Quantitative assessment of these parameters is critical for the development and optimization of new molecular glue degraders.

Table 1: Binding Affinities of Representative Molecular Glues to Cereblon

| Compound | Binding Assay | KD (μM) | Cell Line/System | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 2.9 | Recombinant CRBNmidi | |

| Lenalidomide | ITC | 19 | Recombinant CRBN TBD | |

| Lenalidomide | ITC | 0.6 | Recombinant CRBN:DDB1 |

This table summarizes the binding affinities of lenalidomide to different Cereblon constructs, highlighting the importance of the specific protein form used in the assay.

Table 2: Neosubstrate Degradation Profile of Representative Molecular Glues

| Compound (Concentration) | Neosubstrate | Degradation (%) | Cell Line | Reference |

| Lenalidomide (10 µM) | IKZF3 | 93 | OPM-2 | |

| CC-885 | GSPT1 | Potent Degradation | Patient-derived AML cells |

This table provides examples of the degradation efficiency of specific neosubstrates induced by known molecular glues.

Signaling Pathway and Experimental Workflow

The recruitment of the Cereblon E3 ligase by a molecular glue initiates a cascade of events leading to target protein degradation. This process and the methods to study it can be visualized as follows:

Caption: Signaling pathway of molecular glue-induced protein degradation.

Caption: Experimental workflow for a TR-FRET ternary complex formation assay.

Caption: Logical relationship of key factors influencing ternary complex formation.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the formation of the ternary complex in solution.

Materials:

-

Recombinant purified GST-tagged Cereblon (or a relevant construct).

-

Recombinant purified His-tagged neosubstrate protein.

-

Test compound (e.g., RC32) stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT.

-

TR-FRET Donor: Terbium cryptate-labeled anti-GST antibody.

-

TR-FRET Acceptor: AF488-labeled anti-His antibody.

-

384-well low-volume, non-binding surface black plates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a mixture of GST-Cereblon and His-neosubstrate in assay buffer and add to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for complex formation.

-

Prepare a mixture of the donor and acceptor antibodies in assay buffer and add to the wells.

-

Incubate the plate in the dark at room temperature for 60-180 minutes.

-

Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET plate reader with a time delay.

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot against the compound concentration to determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the recruitment of the neosubstrate leads to its ubiquitination.

Materials:

-

Ubiquitin-activating enzyme (E1).

-

Ubiquitin-conjugating enzyme (E2).

-

Recombinant CRL4^CRBN^ complex.

-

Recombinant neosubstrate.

-

Ubiquitin.

-

ATP.

-

Test compound (e.g., RC32).

-

Ubiquitination reaction buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM ATP.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the neosubstrate and ubiquitin.

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes. For each reaction, combine E1, E2, CRL4^CRBN^, neosubstrate, ubiquitin, and ATP in the reaction buffer.

-

Add the test compound or DMSO (as a negative control) to the respective tubes.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot.

-

Probe the membrane with an antibody against the neosubstrate to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.

-

Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Cellular Protein Degradation Assay

This assay measures the reduction in the levels of the target protein in a cellular context.

Materials:

-

Cancer cell line endogenously expressing the target protein (e.g., OPM-2 for IKZF3).

-

Cell culture medium and supplements.

-

Test compound (e.g., RC32).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response range of the test compound or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting as described in the ubiquitination assay protocol.

-

Probe the membrane with the primary antibody against the target protein and the loading control.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control. The DC50 (concentration for 50% degradation) can then be determined.

Conclusion

The recruitment of the Cereblon E3 ligase by molecular glues represents a powerful strategy for targeted protein degradation. While the specific molecule "RC32" remains to be characterized in public literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel Cereblon-recruiting compound. Through rigorous quantitative analysis of binding and degradation, coupled with detailed biochemical and cellular assays, researchers can elucidate the mechanism of action and advance the development of this promising class of therapeutics.

References

Role of Rapamycin in RC32 PROTAC structure

An In-Depth Technical Guide on the Role of Rapamycin in the RC32 PROTAC Structure

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2] This technology represents a paradigm shift from traditional occupancy-driven pharmacology, which relies on sustained inhibition of a protein's function, to an event-driven mechanism that removes the target protein entirely.[3] PROTACs achieve this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5]

A PROTAC molecule is composed of three key components:

-

A ligand that specifically binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.

The Structure of RC32 PROTAC

RC32 is a potent and well-characterized PROTAC designed to induce the degradation of the FK506-binding protein 12 (FKBP12). Structurally, RC32 is a conjugate of rapamycin and pomalidomide.

-

Target-Binding Ligand (Rapamycin): The moiety responsible for binding to the target protein, FKBP12.

-

E3 Ligase Ligand (Pomalidomide): A derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical scaffold that connects rapamycin and pomalidomide, optimized for the formation of a stable and productive ternary complex.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

RC32: A Chemical Tool for In Vivo Protein Knockdown - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RC32, a potent chemical tool for inducing in vivo protein knockdown. RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the FKBP12 protein, offering a rapid, robust, and reversible method for studying protein function in living organisms.[1][2] This document outlines the mechanism of action of RC32, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concept: PROTAC-Mediated Protein Degradation

RC32 operates based on the PROTAC technology, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.[3][4] RC32 is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting the two.[1]

By simultaneously binding to both FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the proteasome. The RC32 molecule is then released and can act catalytically to induce the degradation of multiple FKBP12 proteins.

Mechanism of Action of RC32

Caption: Mechanism of RC32-mediated FKBP12 protein degradation.

Quantitative Data Summary

RC32 has demonstrated high potency and efficacy in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Degradation of FKBP12 by RC32

| Cell Line | DC50 (Concentration for 50% degradation) | Treatment Duration | Reference |

| Jurkat | ~0.3 nM | 12 hours | |

| Hep3B | 0.9 nM | Not Specified | |

| HuH7 | 0.4 nM | Not Specified |

Table 2: In Vivo FKBP12 Knockdown by RC32 in Animal Models

| Animal Model | Administration Route | Dosage | Duration | Key Organs with Significant Knockdown | Reference |

| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach | |

| Mice | Oral | 60 mg/kg, twice a day | 1 day | Most organs (excluding brain) | |

| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day | 1 day | Not specified, high degradation efficiency | |

| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Most organs examined | |

| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach |

Experimental Protocols

The following are detailed methodologies for key experiments involving RC32 for in vivo protein knockdown.

In Vivo Administration of RC32

This protocol describes the preparation and administration of RC32 to mice via intraperitoneal injection and oral gavage.

Materials:

-

RC32

-

Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)

-

Sterile syringes and needles (for i.p. injection)

-

Oral gavage needles (for oral administration)

-

Appropriate animal handling and restraint equipment

Protocol:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of RC32 in 100% DMSO.

-

For the final dosing solution, a common vehicle for PROTACs consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To prepare the final formulation, first add the required volume of the RC32 DMSO stock to PEG300 and mix thoroughly.

-

Next, add Tween-80 and mix until the solution is clear.

-

Finally, add saline to the desired final volume and mix gently. The final formulation should be prepared fresh before each administration.

-

-

Intraperitoneal (i.p.) Injection:

-

Gently restrain the mouse.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

Inject the prepared RC32 solution at the desired dosage (e.g., 30 mg/kg).

-

-

Oral Gavage:

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the esophagus.

-

Administer the prepared RC32 solution at the desired dosage (e.g., 60 mg/kg).

-

Tissue Collection and Lysate Preparation

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Homogenizer (e.g., Dounce or mechanical)

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

At the desired time point after RC32 administration, euthanize the animal according to approved institutional protocols.

-

Perfuse the animal with ice-cold PBS to remove blood from the tissues.

-

Dissect the organs of interest and wash them with ice-cold PBS.

-

Weigh the tissue samples and place them in microcentrifuge tubes with an appropriate volume of lysis buffer.

-

Homogenize the tissues on ice until no visible chunks remain.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (protein lysate) and transfer it to a new tube.

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

Western Blot Analysis of FKBP12 Knockdown

Materials:

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FKBP12

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation and SDS-PAGE:

-

Mix an equal amount of protein lysate with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween-20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for FKBP12 and the loading control.

-

Normalize the FKBP12 signal to the loading control to determine the relative protein levels and calculate the percentage of knockdown compared to the vehicle-treated control group.

-

Experimental Workflow

References

In-Depth Technical Guide: FKBP12 PROTAC RC-32 for the Investigation of Iron Overload Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron overload disorders, such as hereditary hemochromatosis and β-thalassemia, are characterized by the excessive accumulation of iron, leading to significant organ damage. A key regulator of systemic iron homeostasis is the peptide hormone hepcidin. Reduced hepcidin production results in increased iron absorption and release into the bloodstream. The immunophilin FKBP12 has been identified as a negative regulator of hepcidin expression. It achieves this by binding to the bone morphogenetic protein (BMP) type I receptor ALK2, thereby inhibiting the BMP/SMAD signaling pathway that promotes hepcidin transcription.

This guide details the use of RC-32, a potent and specific proteolysis-targeting chimera (PROTAC), for the targeted degradation of FKBP12. By degrading FKBP12, RC-32 effectively removes the inhibition of the BMP/SMAD pathway, leading to increased hepcidin expression and a subsequent reduction in serum iron levels. Notably, RC-32 accomplishes this without the immunosuppressive side effects associated with traditional FKBP12 ligands like tacrolimus (FK506) and rapamycin. This makes RC-32 a valuable research tool for studying the role of FKBP12 in iron metabolism and a promising therapeutic strategy for iron overload diseases.

Introduction to PROTAC Technology and RC-32

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

RC-32 is a PROTAC that targets FKBP12 for degradation. It is composed of a rapamycin derivative, which binds to FKBP12, linked to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

Data Presentation: Efficacy of RC-32

The efficacy of RC-32 has been demonstrated through both in vitro and in vivo studies. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

In Vitro Degradation of FKBP12

RC-32 has been shown to be a potent degrader of FKBP12 in various cell lines.

| Cell Line | DC50 | Dmax | Incubation Time | Reference |

| Hep3B (Hepatocellular Carcinoma) | 0.9 nM | Not Reported | Not Reported | [3] |

| HuH7 (Hepatocellular Carcinoma) | 0.4 nM | Not Reported | Not Reported | [3] |

| Jurkat (T-lymphocyte) | ~0.3 nM | >90% | 12 hours | [1] |

In Vivo Degradation of FKBP12

RC-32 has demonstrated efficient FKBP12 degradation in various animal models.

| Animal Model | Dosage and Administration | Organs with Significant Degradation | Reference |

| Mice | 30 mg/kg, intraperitoneal (i.p.), twice a day for 1 day | Most organs (except brain) | |

| Mice | 60 mg/kg, oral, twice a day for 1 day | Most organs | |

| Rhesus Monkeys | 8 mg/kg, i.p., twice a day for 3 days | Heart, liver, kidney, spleen, lung, stomach |

In Vivo Effects on Iron Homeostasis in Mice

In a mouse model, RC-32 administration led to a transient increase in serum hepcidin and a corresponding decrease in serum iron levels. Male mice were injected intraperitoneally with RC-32 at 0 and 12 hours, with blood samples collected at multiple time points over 24 hours. While the precise quantitative values for the fold-change in hepcidin and the percentage reduction in serum iron are not detailed in the provided search results, the study confirmed that RC-32's effect was comparable to that of FK506.

Signaling Pathways and Mechanisms of Action

RC-32-Mediated FKBP12 Degradation

The fundamental mechanism of RC-32 is the targeted degradation of FKBP12 via the ubiquitin-proteasome system.

Caption: Mechanism of RC-32 mediated FKBP12 degradation.

Regulation of Hepcidin Expression by FKBP12 and RC-32

FKBP12 negatively regulates hepcidin expression by inhibiting the BMP type I receptor ALK2. Degradation of FKBP12 by RC-32 removes this inhibition, leading to the activation of the BMP/SMAD signaling pathway and subsequent upregulation of hepcidin.

Caption: Signaling pathway of RC-32 in regulating hepcidin expression.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of RC-32.

In Vitro FKBP12 Degradation Assay

Objective: To determine the DC50 and Dmax of RC-32 in a specific cell line.

Materials:

-

Cell line of interest (e.g., Hep3B, HuH7, Jurkat)

-

Complete cell culture medium

-

RC-32 (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FKBP12 and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of RC-32 in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest RC-32 concentration.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of RC-32 or vehicle.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 6, or 12 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FKBP12 antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of remaining FKBP12 protein for each RC-32 concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of remaining FKBP12 protein against the logarithm of the RC-32 concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the DC50 and Dmax values.

-

-

SMAD1/5/8 Phosphorylation Assay

Objective: To assess the activation of the BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, HuH7)

-

RC-32, FK506, Rapamycin (for comparison)

-

Lysis buffer with phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1

-

Other materials as described for the Western blot protocol.

Procedure:

-

Cell Treatment: Treat Hep3B or HuH7 cells with varying concentrations of RC-32, FK506, or Rapamycin for a specified time (e.g., 15 hours).

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the FKBP12 degradation assay, ensuring the lysis buffer contains phosphatase inhibitors.

-

Western Blotting:

-

Perform Western blotting as described previously.

-

Use the anti-phospho-SMAD1/5/8 antibody to detect the activated form of SMAD proteins.

-

Use the anti-total-SMAD1 antibody to normalize for the total amount of SMAD protein.

-

A loading control like GAPDH should also be used.

-

-

Analysis: Quantify the band intensities and determine the fold-change in phosphorylated SMAD1/5/8 relative to the total SMAD1 and the vehicle control.

In Vivo Study of Iron Homeostasis in Mice

Objective: To evaluate the effect of RC-32 on serum hepcidin and iron levels in an in vivo model.

Materials:

-

Male C57BL/6 mice

-

RC-32 formulated for intraperitoneal injection

-

FK506 (for comparison)

-

Vehicle control

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

ELISA kit for mouse hepcidin

-

Serum iron and unsaturated iron-binding capacity (UIBC) colorimetric assay kits

Procedure:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Dosing: Administer RC-32 (e.g., 30 mg/kg) or FK506 via intraperitoneal injection at time 0 and 12 hours. A control group should receive the vehicle.

-

Blood Sampling: Collect blood samples via submandibular or saphenous vein bleeding at various time points (e.g., 3, 6, 9, 12, 15, 18, 21, and 24 hours).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.

-

Hepcidin Measurement: Measure the serum hepcidin concentration using a commercially available ELISA kit according to the manufacturer's instructions.

-

Serum Iron Measurement: Determine the serum iron concentration using a colorimetric assay kit.

-

Data Analysis: Plot the serum hepcidin and iron concentrations over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups and the control group.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of RC-32 on iron homeostasis.

Conclusion

RC-32 is a powerful and specific tool for the targeted degradation of FKBP12. Its ability to upregulate hepcidin and reduce serum iron levels in vivo, without the confounding immunosuppressive effects of other FKBP12 ligands, makes it an ideal candidate for preclinical studies on iron overload diseases. The data and protocols presented in this guide provide a comprehensive framework for researchers to effectively utilize RC-32 in their investigations into the complex mechanisms of iron homeostasis and to explore its therapeutic potential.

References

Non-Immunosuppressive Alternatives to FK506 and Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FK506 (Tacrolimus) and Rapamycin (Sirolimus) are powerful immunosuppressants crucial in organ transplantation and for treating certain autoimmune diseases. Their mechanism of action, centered on the inhibition of calcineurin and the mTOR pathway respectively, through the formation of a complex with FK506-binding proteins (FKBPs), is intrinsically linked to their therapeutic efficacy. However, this same mechanism leads to significant side effects, most notably a broad suppression of the immune system, which increases the risk of infections and malignancies. This has spurred the development of non-immunosuppressive analogs that retain the beneficial properties of these molecules, such as neuroprotection, neuroregeneration, and antifungal activity, while minimizing or eliminating their immunosuppressive effects.

This technical guide provides an in-depth overview of the core scientific principles, key molecular players, and promising non-immunosuppressive alternatives to FK506 and Rapamycin. We delve into the distinct signaling pathways that differentiate their immunosuppressive action from their neurotrophic and antifungal capabilities. This document summarizes quantitative data for lead compounds, details key experimental protocols, and provides visualizations of the critical signaling pathways and experimental workflows to aid researchers and drug development professionals in this burgeoning field.

The Scientific Core: Separating Immunosuppression from Therapeutic Action

The fundamental principle underlying the development of non-immunosuppressive FK506 and Rapamycin alternatives lies in the discovery that their immunosuppressive and other therapeutic effects are mediated by distinct molecular interactions and downstream signaling cascades.

The immunosuppressive action of FK506 is initiated by its binding to FKBP12, an abundant immunophilin. This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[1]

Rapamycin also binds to FKBP12, but this complex does not inhibit calcineurin. Instead, the Rapamycin-FKBP12 complex binds to and inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

Crucially, the neurotrophic and antifungal activities of certain FK506 analogs do not require the inhibition of calcineurin.[2] This separation of activities has been a pivotal breakthrough, allowing for the design of molecules that can promote nerve regeneration or kill fungal pathogens without compromising the immune system.

Signaling Pathways

The differential signaling pathways of FK506 and its non-immunosuppressive analogs are central to their distinct biological effects.

Non-Immunosuppressive Alternatives for Antifungal Therapy

The antifungal mechanism of FK506 analogs closely mirrors their immunosuppressive action, but with a key difference: the target is the fungal calcineurin pathway.[1] This pathway is essential for the virulence of many human pathogenic fungi.[3] By designing molecules that selectively inhibit fungal FKBP12 and calcineurin over their human counterparts, it is possible to develop potent antifungal agents without immunosuppressive side effects.

Quantitative Data for Antifungal Analogs

The following table summarizes the in vitro activity of several non-immunosuppressive FK506 analogs against various fungal pathogens and their corresponding immunosuppressive activity.

| Compound | Fungal Species | Antifungal Activity (MIC, µg/mL) | Immunosuppressive Activity (IC50, ng/mL) | Fold Reduction in Immunosuppression (vs. FK506) | Reference |

| FK506 | C. neoformans | 0.001 | 0.0269 | 1 | |

| C. albicans | 0.005 | ||||

| A. fumigatus | 0.015 | ||||

| 9-deoxo-31-O-demethyl-FK506 | C. neoformans | 0.031 | 15 | 557 | |

| C. albicans | 0.063 | ||||

| A. fumigatus | 0.25 | ||||

| L-685,818 | C. neoformans | - | - | 100,000 | |

| APX879 | C. neoformans | - | - | ~71 | |

| C. albicans | - | ||||

| A. fumigatus | - | ||||

| 9-DeoxoFK520 | Various | Maintained significant activity | >900-fold lower than FK506 | >900 |

Experimental Protocols for Antifungal Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Protocol:

-

Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in RPMI 1640 medium and the cell density is adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

This protocol assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation.

Protocol:

-

Isolation of CD4+ T-cells: CD4+ T-cells are isolated from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Staining and Activation: The isolated T-cells are stained with a proliferation dye (e.g., CellTrace™ Violet) and then activated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the test compound.

-

Incubation: The cells are incubated for 72 hours at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry by measuring the dilution of the proliferation dye in daughter cells. The IC50 value, the concentration at which the compound inhibits 50% of T-cell proliferation, is then calculated.

Non-Immunosuppressive Alternatives for Neuroprotection and Neuroregeneration

A significant area of research for non-immunosuppressive FKBP ligands is in the treatment of neurodegenerative diseases and nerve injury. These compounds, often referred to as neuroimmunophilin ligands (NILs), have demonstrated potent neurotrophic effects in various preclinical models.

Mechanism of Neurotrophic Action

The neurotrophic effects of these compounds are largely independent of calcineurin inhibition. Instead, they are thought to involve interactions with other FKBPs, particularly FKBP52. FKBP52 is a component of the steroid receptor-Hsp90 chaperone complex and is involved in microtubule dynamics, which are crucial for neurite outgrowth and neuronal differentiation. The binding of neurotrophic ligands to FKBP52 can modulate these processes, leading to enhanced neuronal survival and regeneration.

Another emerging target is FKBP51. Selective inhibitors of FKBP51, such as the SAFit compounds, have shown promise in models of stress-related disorders and pain, and may also play a role in neuroregeneration.

Promising Neurotrophic Compounds

Several non-immunosuppressive FKBP ligands have shown significant neurotrophic activity in preclinical studies.

-